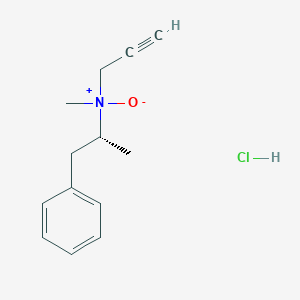
R-(-)-Deprenyl N-Oxide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-(-)-Deprenyl N-Oxide Hydrochloride is a chemical compound known for its potential applications in various fields such as chemistry, biology, and medicine. It is a derivative of deprenyl, which is a selective monoamine oxidase B (MAO-B) inhibitor. The N-oxide form of deprenyl is of particular interest due to its unique chemical properties and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-Deprenyl N-Oxide Hydrochloride typically involves the oxidation of R-(-)-Deprenyl. One common method is the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a base. The reaction proceeds as follows:
- R-(-)-Deprenyl is dissolved in an appropriate solvent such as methanol.
- Hydrogen peroxide is added to the solution.
- The mixture is stirred at room temperature until the reaction is complete.
- The product is then purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to be an efficient and green method for producing various N-oxides .
Analyse Chemischer Reaktionen
Types of Reactions
R-(-)-Deprenyl N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to R-(-)-Deprenyl using reducing agents.
Substitution: The N-oxide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxycarboxylic acids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Further oxidized products depending on the conditions.
Reduction: R-(-)-Deprenyl.
Substitution: Substituted derivatives of R-(-)-Deprenyl N-Oxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its effects on cellular processes and as a tool in biochemical studies.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of R-(-)-Deprenyl N-Oxide Hydrochloride involves its interaction with monoamine oxidase B (MAO-B). By inhibiting MAO-B, it prevents the breakdown of dopamine, thereby increasing its availability in the brain. This action is beneficial in conditions where dopamine levels are deficient, such as Parkinson’s disease. The N-oxide form may also have additional effects due to its unique chemical structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
R-(-)-Deprenyl:
L-Deprenyl: The enantiomer of R-(-)-Deprenyl, with different pharmacological properties.
Pargyline: Another MAO-B inhibitor with a different chemical structure.
Uniqueness
R-(-)-Deprenyl N-Oxide Hydrochloride is unique due to its N-oxide group, which imparts different chemical and biological properties compared to its parent compound. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H18ClNO |
|---|---|
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-,14?;/m1./s1 |
InChI-Schlüssel |
LDBABUYKMMYGDD-UYUUDJTFSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-].Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol](/img/structure/B14092369.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092375.png)
![3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14092380.png)

![3-(2-ethoxyethyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092398.png)
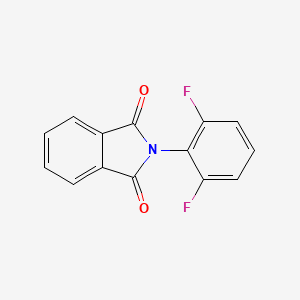

![7-Chloro-1-(3-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092415.png)
![N-[(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14092427.png)
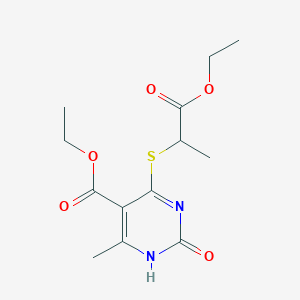
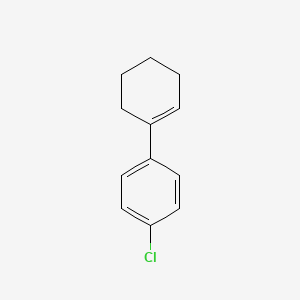
![Methyl 4-[7-methyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14092444.png)
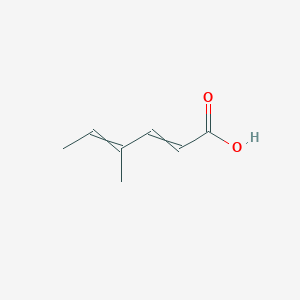
![1-(3-Butoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092457.png)
